3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a sulfonamide-linked 4-(4-chlorophenyl)piperazine moiety and an N-(3-methoxypropyl) substituent.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxypropyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O4S/c1-23-14-17(18(26)21-8-3-13-29-2)19(22-23)30(27,28)25-11-9-24(10-12-25)16-6-4-15(20)5-7-16/h4-7,14H,3,8-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMSWWWRFEHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 subtype is known to influence cognitive and emotional processes, and dysregulation is implicated in certain neurological and psychiatric disorders.
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide , often referred to by its chemical identifier or structure, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure
- Molecular Formula : C21H22ClN5O3S
- Molecular Weight : 451.95 g/mol
- IUPAC Name : this compound
- SMILES : Cn(cc1C(Nc2ccccc2)=O)nc1S(N(CC1)CCN1c(cc1)ccc1Cl)(=O)=O
Physical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 4.102 |
| Water Solubility (LogSw) | -4.60 |
| Polar Surface Area | 60.483 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. It has been studied for its potential roles in:
- Antitumor Activity : The pyrazole core has been associated with antitumor properties, as seen in studies involving similar compounds that inhibit cancer cell proliferation through various pathways, including apoptosis induction and anti-inflammatory effects .
- Enzyme Inhibition : The compound exhibits significant inhibitory action against several enzymes, including acetylcholinesterase and urease, which are crucial in neurodegenerative diseases and microbial infections, respectively .
Pharmacological Effects
Research indicates that the compound may possess a range of pharmacological effects:
- Antibacterial Activity : Preliminary studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
- Antidiabetic Effects : Some derivatives of pyrazole compounds have demonstrated hypoglycemic activity, indicating a possible role in managing diabetes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Antitumor Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of pyrazole derivatives showing promising antitumor activity against various cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance efficacy .
- In Silico Studies : Computational docking studies have revealed potential binding interactions with key amino acids in target proteins, supporting the hypothesis that these compounds can effectively modulate biological pathways .
- Enzyme Inhibition Assays : Compounds similar to the target molecule have been tested for their ability to inhibit urease and acetylcholinesterase, with some showing IC50 values indicative of strong inhibitory potential .
Comparison with Similar Compounds
Structural Analogs in Cannabinoid Receptor Modulation
a. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Shares a pyrazole-3-carboxamide core but differs in substituents:
- A 2,4-dichlorophenyl group at position 1.
- A 3-pyridylmethyl group instead of a 3-methoxypropyl chain.
- Activity : Exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM), attributed to the dichlorophenyl and pyridylmethyl groups enhancing receptor binding .
b. Anandamide (Arachidonylethanolamide)
- Structure: A natural endocannabinoid with a polyunsaturated fatty acid chain and ethanolamide group.
- Activity : Binds CB1 with moderate affinity (Ki ≈ 89 nM) but lacks the synthetic pyrazole/piperazine scaffold .
- Contrast: The target compound’s synthetic design prioritizes metabolic stability over the rapid degradation seen in endogenous ligands like anandamide .
c. 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (Compound 3i)
- Structure : Contains a 4-chlorophenylpiperazine group linked via a propyl sulfonate chain.
- Synthesis : Prepared via nucleophilic substitution in acetonitrile with NaOH, characterized by NMR and MS .
- Relevance : Highlights the importance of the 4-chlorophenylpiperazine motif in CNS-targeted compounds, though its pharmacological profile remains uncharacterized .
Table 1: Key Comparisons of Pyrazole/Piperazine Derivatives
Key Observations :
Substituent Impact : The 4-chlorophenyl group in the target compound and its analogs enhances lipophilicity and receptor binding, critical for CNS penetration. The 3-methoxypropyl chain may improve solubility compared to bulkier groups like pyridylmethyl .
Synthetic Flexibility : Piperazine-linked compounds are often synthesized via sulfonylation or alkylation reactions under mild conditions (e.g., acetonitrile, NaOH), enabling modular derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
